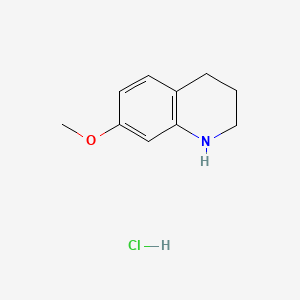

7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

Descripción general

Descripción

7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C10H14ClNO. It is a derivative of tetrahydroquinoline, featuring a methoxy group at the 7th position. This compound is often used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the reduction or oxidation of precursor compounds followed by cyclization. Common synthetic routes include:

Reduction or Oxidation Followed by Cyclization: This method involves the reduction of a precursor compound, such as a nitro or carbonyl compound, followed by cyclization to form the tetrahydroquinoline ring.

N-Alkylation of Benzyl Amines with Halo Acetophenones: This method involves the alkylation of benzyl amines with halo acetophenones to form the desired tetrahydroquinoline structure.

Industrial Production Methods

Industrial production methods for this compound often involve high-temperature cyclizations and metal-promoted processes. These methods are optimized for large-scale production and typically involve the use of specialized equipment and reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitrones using hydrogen peroxide, catalyzed by selenium dioxide.

Reduction: Reduction reactions can convert the compound into different derivatives, such as decahydroisoquinoline.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and strong nucleophilic acids for substitution reactions .

Major Products

The major products formed from these reactions include nitrones, decahydroisoquinoline, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with various molecular targets and pathways. The compound can inhibit monoamine oxidase (MAO) and scavenge free radicals, which may contribute to its neuroprotective effects . Additionally, it can antagonize the glutamatergic system, further enhancing its potential therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride include:

6-Methyl-1,2,3,4-tetrahydroquinoline: This compound features a methyl group at the 6th position instead of a methoxy group.

1,2,3,4-Tetrahydroisoquinoline: A closely related compound with a similar core structure but lacking the methoxy group.

Uniqueness

The uniqueness of this compound lies in its methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group enhances its solubility and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .

Actividad Biológica

7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a compound belonging to the tetrahydroquinoline class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : CHClNO

- CAS Number : 1745-05-7

- Molecular Weight : 200.67 g/mol

- Solubility : Soluble in organic solvents; specific solubility data varies based on solvent type.

Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives exhibit antimicrobial properties against various pathogens. A study highlighted the effectiveness of such compounds against Mycobacterium tuberculosis, which is crucial given the global burden of tuberculosis . The mechanism often involves inhibition of essential enzymes in the bacterial metabolic pathways.

Neuroprotective Effects

Tetrahydroquinolines have shown promise in neuroprotection, particularly in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress contributes to its protective effects against neuronal damage .

Antitumor Properties

Several studies have explored the antitumor potential of tetrahydroquinoline derivatives. For instance, compounds similar to this compound have been reported to induce apoptosis in cancer cells through various pathways, including the inhibition of thymidylate synthase (TS), which is vital for DNA synthesis .

Structure-Activity Relationship (SAR)

The biological activity of tetrahydroquinolines is closely linked to their structural characteristics. Modifications at specific positions on the quinoline ring can enhance or diminish their pharmacological effects. For example:

- Methoxy Group : The presence of a methoxy group at position 7 has been associated with increased lipophilicity and improved blood-brain barrier penetration.

- Substituents : Variations in substituents can affect receptor binding affinity and specificity towards target enzymes .

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 | Investigated antimicrobial efficacy against M. tuberculosis | Demonstrated significant inhibition of bacterial growth |

| Study 2 | Evaluated neuroprotective effects in animal models | Showed reduction in neurodegeneration markers |

| Study 3 | Assessed antitumor activity via TS inhibition | Induced apoptosis in various cancer cell lines |

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Particularly thymidylate synthase and other critical enzymes involved in nucleotide synthesis.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

- Modulation of Neurotransmitter Systems : Influencing levels of dopamine and serotonin, contributing to its neuroprotective effects .

Propiedades

IUPAC Name |

7-methoxy-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-9-5-4-8-3-2-6-11-10(8)7-9;/h4-5,7,11H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFHSMOLGAEIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCN2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672202 | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19500-62-0 | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-7-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19500-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.